molecular formula C4H8KO5 B14883422 (2R,3R)-2,3,4-Trihydroxybutanoic acid Potassium Salt

(2R,3R)-2,3,4-Trihydroxybutanoic acid Potassium Salt

Cat. No.: B14883422
M. Wt: 175.20 g/mol
InChI Key: FIYCJDSTWITBRM-SWLXLVAMSA-N
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Description

(2R,3R)-2,3,4-Trihydroxybutanoic acid Potassium Salt is a chiral compound with significant importance in various scientific fields. This compound is derived from tartaric acid, which is a naturally occurring substance found in many plants, particularly grapes. The potassium salt form enhances its solubility and stability, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2R,3R)-2,3,4-Trihydroxybutanoic acid Potassium Salt typically involves the resolution of racemic tartaric acid. This can be achieved through fractional crystallization using optically active resolving agents such as (R,R)-tartaric acid . The process involves dissolving the racemic mixture in a suitable solvent like methanol, followed by the addition of the resolving agent. The resulting diastereomeric salts are then separated by crystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale crystallization processes. The racemic tartaric acid is first synthesized through chemical reactions involving maleic anhydride and hydrogen peroxide. The racemic mixture is then resolved using industrial crystallization techniques to obtain the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3,4-Trihydroxybutanoic acid Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2R,3R)-2,3,4-Trihydroxybutanoic acid Potassium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-2,3,4-Trihydroxybutanoic acid Potassium Salt involves its interaction with various molecular targets. In biological systems, it participates in metabolic pathways by acting as an intermediate in the Krebs cycle. It also interacts with enzymes involved in the metabolism of carbohydrates and other organic acids .

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2,3,4-Trihydroxybutanoic acid Potassium Salt: The enantiomer of the compound with similar chemical properties but different optical activity.

    (2R,3R)-Dihydroxybutanedioic acid: Another derivative of tartaric acid with two hydroxyl groups.

    Potassium Sodium Tartrate: A similar compound used in various industrial applications.

Uniqueness

(2R,3R)-2,3,4-Trihydroxybutanoic acid Potassium Salt is unique due to its specific chiral configuration, which imparts distinct optical activity and reactivity. This makes it particularly valuable in the synthesis of optically active compounds and in applications requiring precise chiral control .

Properties

Molecular Formula

C4H8KO5

Molecular Weight

175.20 g/mol

InChI

InChI=1S/C4H8O5.K/c5-1-2(6)3(7)4(8)9;/h2-3,5-7H,1H2,(H,8,9);/t2-,3-;/m1./s1

InChI Key

FIYCJDSTWITBRM-SWLXLVAMSA-N

Isomeric SMILES

C([C@H]([C@H](C(=O)O)O)O)O.[K]

Canonical SMILES

C(C(C(C(=O)O)O)O)O.[K]

Origin of Product

United States

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